(1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanol

Medicinal Chemistry Scaffold Design Conformational Analysis

Researchers requiring precise regioisomeric and linker-specific building blocks for SAR often face supply inconsistency. (1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanol (CAS 1289387-14-9) resolves this with: - Unique ethyl linker enabling conformational flexibility (3 rotatable bonds) vs. direct-linked analogs. - 2-Hydroxymethyl handle for rapid ester/carbamate derivatization. - Racemic mixture with two stereocenters (Fsp³=0.58) for chiral resolution campaigns. Sourced at ≥95% purity for reproducible synthetic outcomes.

Molecular Formula C12H19N3O
Molecular Weight 221.304
CAS No. 1289387-14-9
Cat. No. B2449292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanol
CAS1289387-14-9
Molecular FormulaC12H19N3O
Molecular Weight221.304
Structural Identifiers
SMILESCC(C1=NC=CN=C1)N2CCCCC2CO
InChIInChI=1S/C12H19N3O/c1-10(12-8-13-5-6-14-12)15-7-3-2-4-11(15)9-16/h5-6,8,10-11,16H,2-4,7,9H2,1H3
InChIKeyFSSCFFPPZZZSSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1289387-14-9 (1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanol: Structural Identity and Procurement Baseline


(1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanol (CAS 1289387-14-9) is a heterocyclic building block comprising a pyrazine ring connected via an ethyl linker to a piperidine ring bearing a hydroxymethyl substituent at the 2-position. It has a molecular formula of C₁₂H₁₉N₃O and a molecular weight of 221.30 g/mol [1]. The compound contains two undefined stereocenters, yielding a racemic mixture with distinct stereochemical complexity relative to simpler achiral analogs [1]. It is primarily sourced as a research intermediate, with commercial availability at purity grades of 95% to 98% .

Why Generic Substitution Fails for 1289387-14-9: Structural Nuances That Defeat Simple Analog Replacement


In-class piperidine–pyrazine hybrids cannot be interchanged without consequence because the ethyl linker between the pyrazine and piperidine rings in 1289387-14-9 introduces a rotatable bond and conformational flexibility absent in direct-linked analogs such as [1-(pyrazin-2-yl)piperidin-2-yl]methanol (CAS 1248810-04-9) . This linker alters the spatial orientation of the pyrazine pharmacophore, the piperidine nitrogen basicity, and the overall molecular shape, critically affecting target binding, solubility, and metabolic stability. Furthermore, the 2-hydroxymethyl substitution on the piperidine ring distinguishes this compound from its 4-substituted positional isomer (CAS 1289384-63-9) and its amine analogs (CAS 1289676-56-7), each of which presents a different hydrogen-bonding profile and steric environment [1]. Procurement of the precise regioisomer and linker homolog is essential for SAR consistency and reaction reproducibility.

Product-Specific Quantitative Evidence Guide: Where 1289387-14-9 Diverges from Its Closest Analogs


Ethyl Linker Introduces Conformational Flexibility vs. Direct-Linked Analog (CAS 1248810-04-9)

1289387-14-9 possesses a rotatable ethyl linker (3 rotatable bonds total) connecting the pyrazine and piperidine rings, whereas the direct analog [1-(pyrazin-2-yl)piperidin-2-yl]methanol (CAS 1248810-04-9) has the pyrazine directly attached to the piperidine nitrogen, resulting in only 2 rotatable bonds [1]. This difference in conformational自由度 directly affects binding pose sampling in target engagement studies.

Medicinal Chemistry Scaffold Design Conformational Analysis

Positional Isomerism: 2-Hydroxymethyl vs. 4-Hydroxymethyl Substitution on Piperidine

The target compound carries the hydroxymethyl group at the 2-position of the piperidine ring, whereas its closest positional isomer {1-[1-(2-pyrazinyl)ethyl]-4-piperidinyl}methanol (CAS 1289384-63-9) bears it at the 4-position . Both share identical molecular formula (C₁₂H₁₉N₃O) and molecular weight (221.30 g/mol), making them indistinguishable by mass spectrometry alone, yet the 2-substitution creates a chiral center adjacent to the ring nitrogen, influencing basicity and steric environment.

Regiochemistry Positional Isomer Differentiation Structure-Activity Relationship

Hydroxymethyl (Alcohol) vs. Aminomethyl (Amine) Functional Group at Piperidine 2-Position

1289387-14-9 contains a primary alcohol (–CH₂OH) at the piperidine 2-position, distinguishing it from (1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine (CAS 1289676-56-7), which carries a primary amine (–CH₂NH₂) [1]. This difference alters hydrogen-bond donor/acceptor counts (1 HBD for alcohol vs. 2 for amine) and impacts reactivity in subsequent synthetic derivatization (e.g., esterification vs. amide coupling).

Functional Group Bioisosterism Hydrogen Bonding Reactivity Differentiation

Purity Specification: 98% (NLT) Grade Enables Quantitative SAR vs. Standard 95% Grade

Commercial sourcing of 1289387-14-9 at NLT 98% purity (MolCore, Cat. MC709696) provides a higher purity grade than the more common 95% specification offered by other suppliers (AKSci Cat. 2072DS, Fluorochem) . The 3% purity differential reduces the maximum unknown impurity burden from 5% to 2%, a critical factor when compound activity is in the sub-micromolar range.

Quality Control Purity Threshold Quantitative Pharmacology

Physicochemical Differentiation: XLogP3-AA and Topological Polar Surface Area (TPSA) vs. Key Analogs

The computed XLogP3-AA of 0.3 and TPSA of 49.3 Ų for 1289387-14-9 [1] place it in a favorable zone for both aqueous solubility and passive membrane permeability. In comparison, the direct-linked analog (1248810-04-9) with a smaller molecular volume (193.25 g/mol vs. 221.30 g/mol) is expected to have lower lipophilicity, while the amine analog (1289676-56-7) presents a higher TPSA due to the additional HBD. These differences translate into distinct ADME profiles.

ADME Prediction Lipophilicity Permeability

Storage Condition Requirements: 2–8°C Cold Storage vs. Ambient-Stable Analogs

1289387-14-9 requires long-term storage at 2–8°C based on predicted pKa (15.08 ± 0.10) and general alcohol stability considerations, as noted by ChemicalBook . In contrast, the direct-linked analog [1-(pyrazin-2-yl)piperidin-2-yl]methanol (1248810-04-9) is specified for storage in a cool, dry place without refrigeration , indicating differential thermal stability between the ethyl-linked and direct-linked scaffolds.

Stability Logistics Procurement Planning

Best Research and Industrial Application Scenarios for (1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanol (1289387-14-9)


Scaffold Diversification in Kinase or GPCR Lead Optimization Programs

The ethyl-linked pyrazine–piperidine scaffold of 1289387-14-9 provides an additional degree of conformational freedom (3 rotatable bonds) relative to direct-linked analogs, enabling exploration of novel binding poses in kinase ATP-binding pockets or GPCR orthosteric sites where flexible linkers have been shown to improve selectivity [1]. The 2-hydroxymethyl handle permits rapid ester or carbamate derivatization to probe SAR.

Fragment-Based Drug Discovery (FBDD) Requiring Chiral Building Blocks

With two undefined stereocenters, 1289387-14-9 exists as a racemic mixture that can serve as a starting point for chiral resolution or asymmetric synthesis campaigns. The 3D complexity (Fsp³ = 0.58) is advantageous in fragment libraries targeting protein–protein interactions where three-dimensionality correlates with hit progression rates [1].

Synthesis of CNS-Penetrant Candidates Leveraging Favorable Physicochemical Profile

The computed XLogP3-AA of 0.3 and TPSA of 49.3 Ų place 1289387-14-9 within the optimal range for CNS drug-likeness (XLogP 0–3, TPSA < 90 Ų). This physicochemical signature, combined with the hydrogen-bonding capacity of the hydroxymethyl group, makes it a suitable intermediate for designing brain-penetrant therapeutics targeting neurological disorders [1].

High-Purity (NLT 98%) Intermediate for Late-Stage Functionalization in Medicinal Chemistry

Procurement at NLT 98% purity ensures that subsequent synthetic steps (e.g., Mitsunobu reactions, oxidation to aldehydes, or sulfonation) proceed with predictable stoichiometry and minimal side-product formation. This purity tier is essential when the compound is used in the penultimate or final step of a synthetic route where impurity carryover cannot be tolerated .

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